Sodium 4-bromobenzenesulfinate Dihydrate

Description

Properties

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635594 | |

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-64-5 | |

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sodium 4-bromobenzenesulfinate Dihydrate

Abstract: This technical guide provides an in-depth analysis of the essential physical and chemical properties of Sodium 4-bromobenzenesulfinate Dihydrate (C₆H₄BrNaO₂S · 2H₂O). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We will explore its structural features, thermal stability, solubility, and spectroscopic signature. Furthermore, this guide presents validated, step-by-step protocols for in-house verification of these properties, ensuring scientific rigor and reproducibility. The significance of these physical characteristics is discussed in the context of the compound's application as a versatile synthetic intermediate in modern organic chemistry.

Introduction: The Role and Relevance of Aryl Sulfinates

This compound belongs to the class of aryl sulfinate salts, which are recognized as highly valuable and versatile building blocks in organic synthesis.[1] These bench-stable reagents are crucial intermediates for creating a wide array of organosulfur compounds, including sulfones and sulfonamides, which are prominent motifs in many pharmaceutical agents.[1][2] The compound's utility is particularly notable in palladium-catalyzed desulfinative cross-coupling reactions, where it serves as an effective arylating agent.[3][4][5] Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its practical application. Properties such as solubility, stability, and purity directly influence reaction kinetics, yield, and the overall efficiency of synthetic methodologies. This guide provides the critical data and analytical frameworks necessary for its effective use in a research and development setting.

Core Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental physicochemical identifiers. These properties form the basis for its handling, storage, and application in chemical reactions.

Molecular Structure and Identity

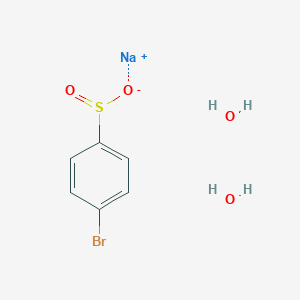

The molecular structure defines the reactivity and physical behavior of the compound. This compound is an ionic salt consisting of a sodium cation (Na⁺) and a 4-bromobenzenesulfinate anion (C₆H₄BrSO₂⁻), complexed with two molecules of water of hydration.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. These values are essential for stoichiometric calculations, safety assessments, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 175278-64-5 | [4][6][7] |

| Molecular Formula | C₆H₈BrNaO₄S | [6][8] |

| Molecular Weight | 279.08 g/mol | [6][8] |

| Appearance | White to light yellow crystals or crystalline powder | [9] |

| Melting Point | >280°C (Decomposes) | [6] |

| Solubility | Soluble in water | [4][6] |

| Purity | Typically ≥97% | [4] |

Thermal and Solid-State Properties

The behavior of the compound under thermal stress is critical for determining its storage stability and safe handling temperatures during reactions. As a dihydrate, its thermal profile is characterized by dehydration followed by decomposition.

Thermal Stability

The high melting point reported as >280°C indicates significant thermal stability of the anhydrous salt core.[6] However, the dihydrate form will first undergo dehydration at a lower temperature. The two water molecules are expected to be lost upon heating, a process that can be precisely quantified using thermogravimetric analysis (TGA). The subsequent decomposition of the anhydrous salt at much higher temperatures underscores the robustness of the aryl sulfinate moiety.

The general decomposition pathway for sodium sulfites involves disproportionation into sulfates and sulfides at elevated temperatures, often above 600°C.[10] A similar high-temperature decomposition pathway can be anticipated for the anhydrous form of Sodium 4-bromobenzenesulfinate.

Crystalline Structure

This compound exists as a crystalline solid.[9] While a specific crystal structure determination for this exact compound is not widely published, analogous hydrated sodium salts provide insight. The crystal lattice is stabilized by ionic interactions between the sodium cations and the sulfinate anions, as well as hydrogen bonding involving the water molecules.[11][12] These water molecules typically form bridges, linking cations and anions, which contributes to the overall stability of the crystalline structure. The water content can be precisely determined using Karl Fischer titration, with typical specifications ranging from 9.5% to 15.0%.[9]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a unique fingerprint of the molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by several distinct absorption bands.

-

O-H Vibrations: A broad absorption band is expected in the region of 3400-3550 cm⁻¹, characteristic of the stretching vibrations of the water of hydration.[13]

-

S=O Vibrations: The sulfinate group will exhibit strong asymmetric and symmetric stretching vibrations. For related sulfonamides, these S=O stretches appear in the ranges of 1331-1391 cm⁻¹ (asymmetric) and 1121-1149 cm⁻¹ (symmetric).[14] Similar strong absorptions are expected for the sulfinate salt.

-

Aromatic Ring Vibrations: C-H stretching vibrations on the benzene ring typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

-

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the structure of the aromatic portion of the molecule. In a suitable deuterated solvent such as DMSO-d₆, the aromatic protons of the 4-bromobenzenesulfinate anion will give rise to a characteristic signal pattern.

-

Aromatic Protons: Due to the symmetry of the para-substituted ring, the four aromatic protons are chemically non-equivalent in two sets. They are expected to appear as a pair of doublets (an AA'BB' system) in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfinate group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom.

Experimental Verification Protocols

To ensure the quality and identity of this compound, the following experimental protocols are recommended. These procedures are designed to be self-validating and are based on standard analytical techniques in a research environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 6. echemi.com [echemi.com]

- 7. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% 10 g | Buy Online [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

Sodium 4-bromobenzenesulfinate Dihydrate CAS number 175278-64-5

An In-depth Technical Guide to Sodium 4-bromobenzenesulfinate Dihydrate (CAS: 175278-64-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its use.

Compound Profile and Physicochemical Properties

This compound is a salt that serves as a key building block in synthetic chemistry. Its utility stems from the presence of the sulfinate functional group and the bromo-substituted aromatic ring, which offer multiple avenues for chemical transformation.

Chemical Identity

-

Molecular Formula : C₆H₈BrNaO₄S[2] (or C₆H₄BrNaO₂S · 2H₂O)

-

Synonyms : 4-Bromobenzenesulfinic acid sodium salt dihydrate, Sodium 4-bromobenzene-1-sulfinate dihydrate[1][3][4][5]

Physicochemical Data

The compound's physical properties are critical for its handling, storage, and application in various reaction systems. It is typically a stable, solid material, soluble in water.[2][5]

| Property | Value | Reference(s) |

| Molecular Weight | 279.08 g/mol | [2][7] |

| Appearance | White to off-white solid/powder | [1][5][8] |

| Melting Point | >280°C | [2][5] |

| Solubility | Soluble in water | [2][5][9] |

| Storage Conditions | Room temperature, under an inert atmosphere | [1][5] |

Chemical Structure

The structure features a sulfinate anion (R-SO₂⁻) bonded to a 4-bromophenyl group, with a sodium cation and two water molecules of hydration.

Caption: Structure of this compound.

Synthesis and Preparation

Sodium arylsulfinates are accessible through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.

Common Synthetic Pathways

The most prevalent methods for preparing sodium arylsulfinates involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with a sulfur dioxide source.

-

Reduction of Sulfonyl Chlorides : A widely used and cost-effective method is the reduction of the corresponding arylsulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) with a reducing agent like sodium sulfite (Na₂SO₃) in an aqueous medium.[10] This approach is robust and generally provides good yields of the desired sulfinate salt.

-

From Aryl Halides : A more modern approach involves the reaction of an aryl bromide with an organometallic reagent (to form an aryl magnesium or aryl lithium species) followed by trapping with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[10] This method offers flexibility for synthesizing a diverse range of substituted arylsulfinates.

Experimental Protocol: Synthesis via Sulfonyl Chloride Reduction

This protocol outlines a representative procedure for the synthesis of this compound from 4-bromobenzenesulfonyl chloride.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of sodium sulfite (Na₂SO₃, 1.1 equivalents) in deionized water.

-

Begin vigorous stirring and add sodium bicarbonate (NaHCO₃, 1.1 equivalents) to the solution.

Step 2: Addition of Starting Material

-

Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirring aqueous solution. The addition should be portion-wise to control the exotherm.

-

Causality : Sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the sulfinate. Sodium bicarbonate is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, maintaining a suitable pH and preventing side reactions.

Step 3: Reaction and Workup

-

Heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound.

Caption: Workflow for Synthesis via Sulfonyl Chloride Reduction.

Key Applications in Synthetic Chemistry

Sodium 4-bromobenzenesulfinate is a powerful reagent primarily utilized in two key areas: palladium-catalyzed cross-coupling reactions and radical-mediated transformations.

Palladium-Catalyzed Desulfinative Cross-Coupling

Aryl sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to organoboron reagents.[11] This reaction involves the coupling of the aryl sulfinate with an aryl halide, leading to the formation of a biaryl product and the extrusion of sulfur dioxide (SO₂).

Mechanistic Insights: The catalytic cycle, a cornerstone of cross-coupling chemistry, proceeds through several key steps:[11][12]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation : The aryl sulfinate coordinates to the palladium center, displacing the halide. For carbocyclic sulfinates like 4-bromobenzenesulfinate, this step is often turnover-limiting.[11]

-

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. The sulfinate group is eliminated as SO₂.

This methodology is particularly valuable in drug discovery for constructing complex molecular scaffolds. The compound is also used in the palladium-catalyzed preparation of unsymmetrical internal alkynes and vinyl sulfones.[4][13]

Caption: Palladium-Catalyzed Desulfinative Cross-Coupling Cycle.

Precursor to Sulfonyl Radicals

Sodium sulfinates are excellent precursors for generating sulfonyl radicals (RSO₂•) under oxidative conditions.[14][15] These highly reactive intermediates can participate in a variety of transformations, including:

-

Hydrosulfonylation of Alkenes/Alkynes : The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of valuable sulfone-containing molecules.[14]

-

C-H Sulfonylation : Direct functionalization of C-H bonds with a sulfonyl group can be achieved using sulfonyl radicals, offering an atom-economical route to complex sulfones.

The generation of the sulfonyl radical can be initiated by various methods, including chemical oxidants (e.g., persulfates), electrochemical oxidation, or photoredox catalysis, making it a versatile tool for modern synthetic chemists.[15]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Type | GHS Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][16] |

| Hazard Codes | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][16] |

Recommended Safety Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[16]

-

Handling : Avoid breathing dust.[16] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[16]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere.[1][16]

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[16]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[16]

-

Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[16]

References

-

CID 42622221 | C6H4BrNaO2S . PubChem. [Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds . National Institutes of Health (NIH). [Link]

-

Sodium 4-bromo-3-methylbenzenesulfinate . PubChem. [Link]

-

Sodium 4-Acetamidobenzenesulfinate Dihydrate . MySkinRecipes. [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . PubMed. [Link]

-

Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres . National Institutes of Health (NIH). [Link]

-

Recent advances of sodium sulfinates in radical reactions . ResearchGate. [Link]

-

Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones . ResearchGate. [Link]

-

Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides . ResearchGate. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! . YouTube. [Link]

Sources

- 1. 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Sodium 4-bromobenzene-1-sulphinate dihydrate; 4-Bromobenzenesulfinic Acid Sodium Salt Dihydrate; this compound; this compound | Chemrio [chemrio.com]

- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 5. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 175278-64-5|4-Bromobenzenesulfinic acid sodium salt dihydrate|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sodium 4-Bromobenzenesulfinate | 34176-08-4 | TCI AMERICA [tcichemicals.com]

- 9. Sodium 4-Acetamidobenzenesulfinate Dihydrate [myskinrecipes.com]

- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of Sodium 4-bromobenzenesulfinate Dihydrate in Organic Solvents

Introduction

This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties of sodium 4-bromobenzenesulfinate dihydrate, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and a framework for data analysis and interpretation.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₄BrNaO₂S · 2H₂O | [1][3] |

| CAS Number | 175278-64-5 | [3] |

| Molecular Weight | 279.09 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | >280°C | [5] |

| Storage | Inert atmosphere, room temperature | [4] |

Note: The dihydrate form is specified, which is important as the presence of water of hydration will influence solubility.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors. The overarching principle is "like dissolves like," which refers to the polarity of the solute and the solvent.[6]

Key Influencing Factors:

-

Polarity: Sodium 4-bromobenzenesulfinate is a salt, and thus highly polar. It is expected to have higher solubility in polar solvents that can effectively solvate the sodium cation and the 4-bromobenzenesulfinate anion.

-

Solvent Properties:

-

Dielectric Constant: Solvents with a high dielectric constant are better at separating ions, leading to higher solubility of ionic compounds.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the oxygen atoms of the sulfinate group, potentially increasing solubility. Aprotic polar solvents (e.g., DMF, DMSO) can also be effective due to their large dipole moments.

-

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[7] This is because the added thermal energy helps to overcome the lattice energy of the solid.

-

Common Ion Effect: The solubility of this compound can be reduced in a solvent that already contains a common ion (either Na⁺ or 4-bromobenzenesulfinate⁻).[6]

-

Molecular Size and Structure: The relatively large size of the 4-bromobenzenesulfinate anion can influence how effectively solvent molecules can surround it, impacting solubility.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary. The "shake-flask" or equilibrium concentration method is a reliable and widely used technique.[8]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Experimental Workflow:

Caption: Experimental workflow for determining solubility via the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

From the analytical measurement, calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Interpretation and Expected Trends

Based on chemical principles, the following trends in solubility can be anticipated:

-

High Solubility: Expected in polar, protic solvents like methanol and ethanol, and in polar, aprotic solvents like DMSO and DMF.

-

Moderate Solubility: May be observed in solvents of intermediate polarity such as acetone and acetonitrile.

-

Low to Negligible Solubility: Expected in nonpolar solvents like tetrahydrofuran (THF), toluene, and hexanes, where the energy required to break the ionic lattice is not compensated by favorable solute-solvent interactions.

Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (g/L) |

| Methanol | 5.1 | 33.0 | (Experimental Data) |

| Ethanol | 4.3 | 24.5 | (Experimental Data) |

| Isopropanol | 3.9 | 19.9 | (Experimental Data) |

| Acetonitrile | 5.8 | 37.5 | (Experimental Data) |

| Acetone | 5.1 | 20.7 | (Experimental Data) |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | (Experimental Data) |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | (Experimental Data) |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | (Experimental Data) |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to generate this critical information. A systematic approach, as described, will yield reliable and reproducible solubility data, facilitating the effective use of this important reagent in chemical synthesis and drug development.

References

-

American Chemical Society. (2020, April 7). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]

-

PubChem. (n.d.). CID 42622221 | C6H4BrNaO2S. Retrieved from [Link]

-

Concordia University. (2019, December 10). Applications of Sulfinate Salts. Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 4-bromobenzene-sulfonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. (2023, November 27). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Sodium 4-bromobenzenesulfinate | 34176-08-4 [chemicalbook.com]

- 3. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium 4-bromobenzenesulfinate Dihydrate

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a predictive analysis of the thermal behavior of Sodium 4-bromobenzenesulfinate Dihydrate based on established principles of thermal analysis and the known behavior of analogous chemical structures. To date, specific experimental thermogravimetric or calorimetric data for this compound is not available in peer-reviewed literature. The protocols and predicted data herein serve as an expert-guided framework for future empirical studies.

Introduction: The Profile of a Versatile Reagent

Sodium 4-bromobenzenesulfinate, particularly in its dihydrate form (C₆H₄BrNaO₂S · 2H₂O), is an organosulfur compound of increasing interest in the realms of organic synthesis and pharmaceutical development. It serves as a key intermediate, enabling the introduction of the 4-bromophenylsulfonyl moiety into various molecular scaffolds. This functional group is pivotal in the synthesis of a range of compounds, including certain sulfonamides and other biologically active molecules. Understanding the thermal stability of this reagent is paramount for its proper storage, handling, and application in synthetic protocols, especially those requiring elevated temperatures. This guide offers an in-depth, predictive exploration of its thermal decomposition pathway.

Predicted Thermal Decomposition Pathway: A Multi-Stage Process

The thermal decomposition of this compound is anticipated to occur in distinct stages, beginning with dehydration followed by the decomposition of the anhydrous salt at higher temperatures.

Stage 1: Dehydration

The initial thermal event will be the endothermic loss of its two molecules of water of hydration. This is a common and well-understood process for hydrated salts.[1][2] The theoretical mass loss associated with the removal of two water molecules from the dihydrate (molar mass: 279.09 g/mol ) can be precisely calculated.

-

Theoretical Mass Loss (%) = (Mass of 2 H₂O / Molar Mass of Dihydrate) x 100

-

Theoretical Mass Loss (%) = (36.03 g/mol / 279.09 g/mol ) x 100 ≈ 12.91%

This dehydration is expected to occur in the temperature range of 50°C to 150°C, a typical range for the release of water from hydrated organic salts.[3][4] This process will be characterized by a distinct step in the thermogravimetric analysis (TGA) curve and a corresponding endothermic peak in the differential scanning calorimetry (DSC) thermogram.

Stage 2: Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous sodium 4-bromobenzenesulfinate is predicted to be stable up to a significantly higher temperature, likely exceeding 300°C. This prediction is based on the high thermal stability of the parent compound, sodium benzenesulfinate, which has a reported melting point of over 300°C. The decomposition of the anhydrous salt is expected to be a more complex, multi-step process involving the cleavage of C-S and S-O bonds. A plausible decomposition pathway could involve a disproportionation reaction, a known decomposition route for sulfites and related sulfur-oxygen salts.[5]

A potential decomposition pathway is proposed as follows:

-

Disproportionation: The sodium 4-bromobenzenesulfinate may disproportionate into sodium 4-bromobenzenesulfonate and a reduced sulfur species.

-

Fragmentation: At higher temperatures, fragmentation of the aromatic ring and the sulfonate group would occur, leading to the evolution of gaseous products such as sulfur dioxide (SO₂), brominated aromatic fragments, and carbon oxides.

-

Final Residue: The final inorganic residue is likely to be sodium sulfate (Na₂SO₄) or sodium sulfide (Na₂S), which are common end-products in the thermal decomposition of sodium-containing sulfur compounds.[5]

The following diagram illustrates the proposed decomposition pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of Sodium 4-bromobenzenesulfinate Dihydrate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Sodium 4-bromobenzenesulfinate Dihydrate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction

This compound (C₆H₄BrNaO₂S·2H₂O) is an organosulfur compound with significant applications in organic synthesis.[1][2][3] Its utility as a reagent necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity and purity of this compound. This guide will detail the expected spectroscopic signatures of this compound, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Expertise & Experience: The aromatic region of the ¹H NMR spectrum is of primary interest for this compound. The protons on the benzene ring are influenced by the electronic effects of both the bromine atom and the sulfinate group. Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range.[4][5] The para-substitution pattern of the benzene ring leads to a symmetrical molecule, which simplifies the spectrum. We expect to see a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent peak that does not typically interfere with the aromatic region.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure full relaxation and accurate integration. A typical value is 5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons ortho to the sulfinate group |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

Trustworthiness: The observation of two doublets with an integration of 2H each in the aromatic region is a strong indicator of a para-disubstituted benzene ring. The specific chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the sulfinate group.[6]

Visualization of ¹H NMR Workflow:

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule will give a single peak. Due to the symmetry of the para-substituted ring, only four signals are expected for the aromatic carbons.[7] The chemical shifts of these carbons are influenced by the substituents. Carbons in an aromatic ring typically appear in the 120-150 ppm range.[5] The carbon attached to the bromine (ipso-carbon) will be shielded due to the "heavy atom effect," while the carbon attached to the sulfinate group will be deshielded.[8]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Use a pulse angle of 30-45° to reduce the experiment time, as T₁ values for carbons can be long.

-

A relaxation delay of 2-5 seconds is typically sufficient.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[9]

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C-SO₂Na |

| ~130-135 | C-Br |

| ~128-132 | CH (ortho to Bromine) |

| ~125-128 | CH (ortho to Sulfinate) |

Trustworthiness: The presence of four distinct signals in the aromatic region of the ¹³C NMR spectrum provides strong evidence for the para-disubstituted benzene structure. The predicted chemical shifts are based on established substituent effects on benzene rings.[10][11][12]

Visualization of Molecular Structure and NMR Correlations:

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the sulfinate group, the aromatic ring, and the water of hydration. The S=O stretching vibrations in sulfinates are typically strong and appear in the 1000-1200 cm⁻¹ region.[13] The presence of water will be indicated by a broad O-H stretching band in the high-frequency region.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3600 | Broad, Strong | O-H stretching (water of hydration) |

| ~3030-3100 | Medium | Aromatic C-H stretching |

| ~1630 | Medium | H-O-H bending (water of hydration) |

| ~1470-1600 | Medium-Strong | Aromatic C=C stretching |

| ~1040-1180 | Strong | Asymmetric and symmetric S=O stretching |

| ~950-1050 | Strong | S-O stretching |

| ~800-850 | Strong | Out-of-plane C-H bending (para-disubstitution) |

Trustworthiness: The combination of a broad O-H stretch, aromatic C-H and C=C vibrations, and strong S=O and S-O stretches provides a unique fingerprint for this compound.[14][15] The position of the out-of-plane C-H bending band is particularly diagnostic for the substitution pattern of the benzene ring.

Conclusion

The spectroscopic data derived from ¹H NMR, ¹³C NMR, and IR provide a comprehensive and self-validating characterization of this compound. The predicted chemical shifts, splitting patterns, and absorption frequencies are based on well-established principles of spectroscopy and are consistent with the known electronic effects of the substituents. This guide provides the necessary framework for researchers to confidently identify and assess the purity of this important synthetic reagent.

References

- Vertex AI Search.

- Vertex AI Search. Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis Online.

- Vertex AI Search. The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Vertex AI Search.

- Vertex AI Search. 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts.

- Vertex AI Search.

- Vertex AI Search. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632).

- Vertex AI Search. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193).

- Vertex AI Search. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607).

- Vertex AI Search. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed.

- Vertex AI Search. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Vertex AI Search.

- Vertex AI Search. Infrared spectrum of sodium methyl ester sulfonate.

- Vertex AI Search. Quantification of single components in complex mixtures by 13C NMR | Magritek.

- Vertex AI Search. Nuclear Magnetic Resonance Studies on Aromatic Compounds. Part II. 13C and 1H NMR Spectra of 1-Hydroxy-4-sulfo-2-naphthoic Acid. - SciSpace.

- Vertex AI Search. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000290)

- Vertex AI Search. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000562)

- Vertex AI Search. (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of...

- Vertex AI Search.

- Vertex AI Search. Infrared spectrum of Na-4-HBS.

- Vertex AI Search. 15.

- Vertex AI Search. 15.

- Vertex AI Search.

- Vertex AI Search. Sodium sulfate - the NIST WebBook - National Institute of Standards and Technology.

- Vertex AI Search. Predict 13C carbon NMR spectra - NMRDB.org.

- Vertex AI Search.

- Vertex AI Search. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D - The Royal Society of Chemistry.

- Vertex AI Search.

- Vertex AI Search. FT-IR spectra of samples B0, B1, B2, and B3.

- Vertex AI Search. INFRARED REFERENCE SPECTRA - PMDA.

- Vertex AI Search. a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs...

- Vertex AI Search. Solid-state synthesis and structural characterization of novel geo-inspired sulfate, Na2CuM2(SO4)4 (M = Mg, Zn)

- Vertex AI Search. Synthesis and characterization of a crystalline Na4Fe3(PO4)2(P2O7)

- Vertex AI Search. The FT-IR spectrum of NaB(OH) 4 ·2H 2 O.

- Vertex AI Search. Preparation and characterization of agar beads containing phenobarbitone sodium.

- Vertex AI Search. Sodium bromate - Optional[FTIR] - Spectrum - SpectraBase.

Sources

- 1. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. magritek.com [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Sodium 4-bromobenzenesulfinate Dihydrate from 4-Bromophenylsulfonic Acid

An In-depth Technical Guide

Abstract

This technical guide provides a detailed, two-step synthesis pathway for producing Sodium 4-bromobenzenesulfinate Dihydrate, a valuable reagent in medicinal chemistry and organic synthesis. The process begins with the conversion of the stable precursor, 4-bromophenylsulfonic acid, into the highly reactive intermediate, 4-bromobenzenesulfonyl chloride. This intermediate is subsequently reduced under controlled alkaline conditions to yield the target sulfinate salt. This document elucidates the mechanistic rationale behind each step, offers a detailed experimental protocol suitable for laboratory-scale synthesis, and outlines critical safety and characterization procedures. The methodology is designed to be robust and reproducible, providing researchers and drug development professionals with a reliable path to this important building block.

Introduction

1.1 Significance of Sodium 4-bromobenzenesulfinate

Sodium 4-bromobenzenesulfinate is an organosulfur compound of significant interest in the field of synthetic chemistry. As a sulfinate salt, it serves as a versatile precursor for the construction of more complex molecules, particularly sulfones, which are a common motif in many pharmaceutical compounds.[1] Its applications include the palladium-catalyzed synthesis of unsymmetrical internal alkynes and vinyl sulfones.[2][3] The presence of the bromo-functional group provides a reactive handle for further cross-coupling reactions, making it a powerful and multifunctional building block for creating diverse molecular architectures.

1.2 Overview of the Synthetic Strategy

The direct conversion of a sulfonic acid to a sulfinic acid is challenging. Therefore, a more practical and widely established approach involves a two-step process that proceeds through a sulfonyl chloride intermediate. This strategy leverages the high reactivity of the sulfonyl chloride to facilitate a controlled reduction.

-

Chlorination: The initial step involves the conversion of 4-bromophenylsulfonic acid to 4-bromobenzenesulfonyl chloride. This is typically achieved using a strong chlorinating agent, such as thionyl chloride (SOCl₂).[4]

-

Reduction: The resulting 4-bromobenzenesulfonyl chloride is then reduced to the target sodium 4-bromobenzenesulfinate. This reduction is commonly performed using sodium sulfite (Na₂SO₃) in an aqueous medium, with a base to neutralize the acidic byproducts.[5][6]

This guide will detail the causality, experimental setup, and execution of this reliable two-step pathway.

Mechanistic Rationale and Causality

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and optimization.

2.1 Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic chemistry. The use of thionyl chloride is effective due to its ability to act as both a chlorinating agent and a dehydrating agent. The reaction proceeds via a nucleophilic attack of the sulfonic acid oxygen on the sulfur atom of thionyl chloride. The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle. The high electrophilicity of the resulting sulfonyl chloride group makes it highly susceptible to nucleophilic attack in the subsequent reduction step.[4]

2.2 Step 2: Synthesis of Sodium 4-bromobenzenesulfinate

The reduction of the sulfonyl chloride intermediate to a sulfinate salt is the core transformation. Sulfonyl chlorides are readily reduced by various agents, with sodium sulfite being a cost-effective and efficient choice.[5] The reaction mechanism involves the nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This results in the displacement of the chloride ion.

Crucially, this reaction generates hydrochloric acid (HCl), which can acidify the medium. Sulfinic acids themselves are often unstable and can disproportionate into sulfonic acids and thiosulfonates.[5] To prevent this and to neutralize the HCl, a base such as sodium hydroxide or sodium bicarbonate is added simultaneously to maintain an alkaline pH.[6] This ensures the product is isolated as the more stable sodium salt.[5][7]

Detailed Experimental Protocol

3.1 Materials and Reagents

-

4-Bromobenzenesulfonic acid (C₆H₅BrO₃S)[8]

-

Thionyl chloride (SOCl₂), reagent grade

-

Toluene, anhydrous

-

Sodium sulfite (Na₂SO₃), anhydrous

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Ice

3.2 Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

3.3 Step-by-Step Synthesis

Part A: Synthesis of 4-Bromobenzenesulfonyl Chloride [4]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolving HCl and SO₂ gases.

-

Charging the Flask: To the flask, add 4-bromobenzenesulfonic acid and 3-4 molar equivalents of thionyl chloride, along with a small amount of anhydrous toluene to serve as a solvent.

-

Reaction: Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-bromobenzenesulfonyl chloride, often a solid at room temperature (m.p. 73-75 °C), is obtained and can be used in the next step without further purification.

Part B: Synthesis of this compound [6]

-

Preparation of Reductant Solution: In a separate beaker or flask, dissolve approximately 1.1 molar equivalents of anhydrous sodium sulfite in deionized water.

-

Reaction Setup: Place the flask containing the crude 4-bromobenzenesulfonyl chloride from Part A in an ice bath to manage the exothermic reaction. Add a suitable solvent like dichloromethane to dissolve the sulfonyl chloride.[6]

-

Reduction: While stirring vigorously, add the aqueous sodium sulfite solution dropwise to the dissolved sulfonyl chloride. Concurrently, add a 10% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at approximately 8.[6]

-

Solvent Removal: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. The dichloromethane can then be removed by distillation.[6]

-

Isolation and Crystallization: Cool the remaining aqueous solution in an ice bath. The this compound will precipitate as a white crystalline solid.[9]

-

Purification: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum at a low temperature to obtain the final this compound.[6]

Process Parameters and Data

The following table provides an example of the quantitative parameters for a laboratory-scale synthesis.

| Parameter | Value | Rationale |

| Step 1: Chlorination | ||

| 4-Bromobenzenesulfonic acid | 1.0 eq | Starting Material |

| Thionyl chloride (SOCl₂) | 3.0 - 4.0 eq | Used in excess to drive the reaction to completion. |

| Reaction Temperature | Reflux | Provides activation energy for the reaction. |

| Reaction Time | 2 - 4 hours | Typical time for completion, monitored by gas evolution. |

| Step 2: Reduction | ||

| 4-Bromobenzenesulfonyl chloride | 1.0 eq | Intermediate from Step 1. |

| Sodium sulfite (Na₂SO₃) | 1.1 eq | Slight excess ensures complete reduction of the sulfonyl chloride. |

| Sodium hydroxide (NaOH) | As needed | Used to maintain alkaline pH (~8) and neutralize HCl.[6] |

| Reaction Temperature | 0 - 25 °C | Initial cooling controls exothermicity, then ambient temperature. |

| Expected Yield | >80% | This pathway is generally high-yielding. |

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

Appearance: The product should be a white crystalline solid.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the sulfinate functional group and the overall structure.

-

Non-aqueous Acid-Base Titration: To determine the purity of the salt, with an expected assay of ≥96.0%.[2]

-

Water Content (Karl Fischer Titration): To confirm the presence of two water molecules of hydration. The expected water content is between 9.5% and 15.0%.[2]

Safety Considerations

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Gas Evolution: The chlorination step produces toxic and corrosive HCl and SO₂ gases. An effective gas trap is mandatory.

-

Product Handling: Sodium 4-bromobenzenesulfinate is an irritant to the eyes, respiratory system, and skin.[9] Avoid inhalation of dust and direct contact.

Conclusion

The described two-step synthesis of this compound from 4-bromophenylsulfonic acid is a well-established and reliable method. By first converting the sulfonic acid to its more reactive sulfonyl chloride derivative and then performing a controlled reduction with sodium sulfite, high yields of the desired product can be achieved. Careful control of reaction parameters, particularly pH during the reduction step, is crucial for preventing side reactions and ensuring the stability of the final product. This guide provides the necessary technical detail and mechanistic insight for researchers to confidently implement this synthesis in their laboratories.

References

-

Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]

-

Wikipedia. (2023). Sulfinic acid. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromobenzenesulfinic Acid Sodium Salt - Introduction. Retrieved from [Link]

-

Singh, U., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. DOI:10.1039/D0RA09759D. Retrieved from [Link]

- Google Patents. (2002). US20020013493A1 - Process for preparing a sulfinate.

-

Day, J. J., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

-

PubChem. (n.d.). Sodium 4-bromobenzene-sulfonate. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Bromobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonic acid. Retrieved from [Link]

Sources

- 1. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B20281.09 [thermofisher.com]

- 3. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 5. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 6. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 7. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

A Technical Guide to Sodium Arylsulfinates: The Case of C₆H₄BrSO₂Na · 2H₂O

This document provides an in-depth technical examination of the chemical compound commonly identified by the CAS Number 175278-64-5. It is designed for researchers, medicinal chemists, and process development scientists who utilize sulfonyl-containing reagents in synthetic chemistry and drug discovery.

Section 1: Chemical Identity and Nomenclature: A Point of Critical Clarification

A frequent point of confusion in sourcing and utilizing this reagent stems from the user-provided formula, C₆H₄BrSO₃Na · 2H₂O, which technically describes Sodium 4-bromobenzenesulfonate dihydrate . However, the vast majority of commercial listings, safety data, and application notes associated with a brominated phenylsulfur salt dihydrate refer to Sodium 4-bromobenzenesulfinate dihydrate (CAS: 175278-64-5).[1][2][3][4]

The difference of a single oxygen atom fundamentally alters the chemical nature and reactivity of the compound. A sulfinate is a significantly better nucleophile and a precursor to sulfonyl radicals, making it a more versatile synthetic building block than the corresponding sulfonate.[5] This guide will focus primarily on the sulfinate, while providing clear identifiers for both compounds to ensure precise procurement and application.

Table 1: Compound Identification

| Attribute | This compound | Sodium 4-bromobenzenesulfonate |

| Common Name | This compound | Sodium 4-bromobenzenesulfonate |

| Synonyms | Sodium 4-bromophenylsulfinate dihydrate[4] | p-Bromobenzenesulfonic acid sodium salt |

| CAS Number | 175278-64-5[1][2][3] | 5138-93-2 (Anhydrous) |

| Molecular Formula | C₆H₈BrNaO₄S[1][2] | C₆H₄BrNaO₃S[6] |

| Anion Structure | C₆H₄BrSO₂⁻ | C₆H₄BrSO₃⁻ |

| Molecular Weight | 279.08 g/mol (Dihydrate)[1][2] | 259.05 g/mol (Anhydrous)[6] |

| Chemical Structure | Br-Ph-SO₂⁻Na⁺ · 2H₂O | Br-Ph-SO₃⁻Na⁺ |

Given its prevalence and synthetic utility, the remainder of this guide will detail the properties and applications of This compound (CAS 175278-64-5) .

Section 2: Physicochemical Properties

Understanding the physical and chemical characteristics of a reagent is paramount for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder. | [1][7] |

| Melting Point | >280 °C | [1][2][7] |

| Solubility | Soluble in water. Slightly soluble in alcohol. | [1][7] |

| Storage Temperature | Room Temperature. | [1][7] |

| Storage Conditions | Store under an inert atmosphere; substance is hygroscopic. | [1][7] |

| Stability | Possesses good thermal and moisture stability under proper storage. | [1] |

Section 3: Synthesis and Manufacturing

The most common laboratory and industrial synthesis of sodium arylsulfinates involves the reduction of the corresponding arylsulfonyl chloride. This pathway is efficient and utilizes readily available starting materials.

Protocol 3.1: Synthesis of this compound

This protocol describes a robust method for the synthesis of the title compound from 4-bromobenzenesulfonyl chloride. The causality for this choice rests on the high reactivity of the sulfonyl chloride towards reduction and the ease of purification of the resulting sodium salt.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium sulfite (Na₂SO₃) in deionized water to create a saturated solution.

-

Reagent Preparation: Separately, dissolve 4-bromobenzenesulfonyl chloride in a water-miscible organic solvent like acetone or THF. Rationale: Dissolving the sulfonyl chloride prevents localized hydrolysis upon addition and ensures a controlled reaction.

-

Reductive Sulfination: Cool the sodium sulfite solution in an ice bath. Begin slow, dropwise addition of the 4-bromobenzenesulfonyl chloride solution. Simultaneously, add a 10% aqueous sodium hydroxide (NaOH) solution dropwise to maintain the reaction mixture at a slightly alkaline pH (pH 8-9). Rationale: The reduction of the sulfonyl chloride to the sulfinate is performed by the sulfite anion. The reaction generates HCl as a byproduct, which must be neutralized by NaOH to prevent protonation of the sulfinate and drive the reaction to completion.[8]

-

Reaction Monitoring & Workup: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC). Upon completion, allow the mixture to warm to room temperature.

-

Isolation: If an organic co-solvent was used, remove it under reduced pressure. The sodium 4-bromobenzenesulfinate is soluble in the aqueous layer. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

-

Crystallization: Reduce the volume of the aqueous solution by heating, then cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dihydrate product.

-

Purification: Collect the white crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts (NaCl, residual Na₂SO₃), followed by a wash with a non-polar solvent like hexane to aid drying.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The final product is the stable dihydrate.

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Research and Drug Development

Sodium 4-bromobenzenesulfinate is not merely an intermediate but a versatile reagent, primarily serving as a precursor for the installation of the 4-bromophenylsulfonyl moiety into organic molecules.

1. Synthesis of Sulfones: The sulfinate anion is a soft nucleophile that readily participates in S-alkylation with alkyl halides or other electrophiles to form sulfones. The sulfone functional group is a key structural motif in numerous pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond acceptor.

2. Palladium-Catalyzed Reactions: It is used in palladium-catalyzed reactions with alkynes to generate vinyl sulfones, which are valuable Michael acceptors in conjugate addition reactions for forming complex carbon-carbon bonds.[4]

3. Source of Sulfonyl Radicals: Under oxidative or photoredox conditions, sodium sulfinates can generate sulfonyl radicals (R-SO₂•). These radicals are crucial intermediates in a wide array of modern synthetic transformations, including the sulfonylation of alkenes, alkynes, and arenes, significantly expanding the toolkit for drug scaffold synthesis.[5]

The presence of the bromo-substituent provides a powerful synthetic handle. After the sulfinate has been used to construct a more complex molecule, the bromine atom can be further functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage diversification—a highly desirable strategy in medicinal chemistry for generating compound libraries.

Caption: General mechanism for sulfone synthesis using a sodium sulfinate salt.

Section 5: Analytical and Quality Control Protocols

Confirming the identity and purity of the reagent is a self-validating step that ensures reproducibility and prevents downstream failures in multi-step syntheses.

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Confirm structural identity.

-

Method:

-

Prepare a sample by dissolving ~10-20 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O). Rationale: The compound is highly soluble in water, and D₂O is the solvent of choice for water-soluble sodium salts.

-

Acquire a ¹H NMR spectrum.

-

Expected Result: The aromatic region should display a characteristic AA'BB' splitting pattern (two doublets) integrating to 4 protons, consistent with a para-substituted benzene ring. The chemical shifts will be downfield due to the influence of the bromine and sulfinate groups.

-

Protocol 5.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: Confirm the presence of key functional groups.

-

Method:

-

Prepare a sample as a KBr pellet or use a solid-state ATR attachment.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Result: Look for strong, characteristic absorption bands corresponding to the S=O stretches of the sulfinate group (typically in the 950-1100 cm⁻¹ region), C-Br stretching, and aromatic C-H and C=C vibrations. A broad absorption around 3400 cm⁻¹ will indicate the water of hydration.

-

Protocol 5.3: High-Performance Liquid Chromatography (HPLC)

-

Objective: Determine purity.

-

Method:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detector at 254 nm.

-

Sample Prep: Prepare a stock solution in a 50:50 water/acetonitrile mixture at ~1 mg/mL and inject 5-10 µL.

-

Analysis: The purity is calculated by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Section 6: Comprehensive Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when handling any chemical reagent.

-

Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][3]

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

-

Section 7: References

-

4-Bromobenzenesulfinic Acid Sodium Salt - ChemBK. (2024). ChemBK. [Link]

-

Sodium 3-bromobenzenesulfinate - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

TheraBase Ca Base | BISCO Inc. (n.d.). BISCO Inc.[Link]

-

4-Bromobenzenesulfinic acid sodium salt (CAS 175278-64-5) Market Research Report 2025. (n.d.). BAC Reports. [Link]

-

Sodium 4-bromobenzene-sulfonate | C6H4BrNaO3S-. (n.d.). PubChem. [Link]

-

SODIUM 4-BROMOBENZENESULFONATE - precisionFDA. (n.d.). precisionFDA. [Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2017). National Institutes of Health. [Link]

-

Uses of sodium chlorite and sodium bromate in organic synthesis. A review. (2024). ResearchGate. [Link]

-

Recent advances of sodium sulfinates in radical reactions. (2022). ResearchGate. [Link]

-

CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents. (n.d.). Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Sodium 4-bromobenzene-sulfonate | C6H4BrNaO3S- | CID 86600836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Navigating the Nomenclature: A Technical Guide to Sodium 4-bromobenzenesulfinate Dihydrate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, precision in language is as critical as precision in the laboratory. The compound Sodium 4-bromobenzenesulfinate Dihydrate is a versatile and increasingly important reagent, particularly in the field of metal-catalyzed cross-coupling reactions. Its ability to serve as a precursor for sulfonyl and aryl functionalities makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the nomenclature, properties, and applications of this compound, offering clarity and technical insight for researchers in the field.

Unraveling the Synonyms: A Comprehensive Identification

The multiplicity of names for a single chemical entity can often be a source of confusion, hindering effective literature searches and procurement. This compound is known by several synonyms, each with its own prevalence in different contexts. Understanding these variations is key to navigating the chemical literature and supplier catalogs with confidence.

| Synonym | CAS Number | Molecular Formula | Notes |

| This compound | 175278-64-5 | C₆H₈BrNaO₄S | The primary and most complete name, explicitly mentioning the dihydrate form. |

| 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | A common and descriptive synonym.[1][2][3] |

| Sodium 4-bromobenzene-1-sulphinate dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | An alternative spelling of "sulfinate" and a more formal IUPAC-style name.[1][4] |

| Sodium p-bromobenzenesulfinate dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | Uses the "para" designation to indicate the substitution pattern on the benzene ring. |

| Benzenesulfinic acid, 4-bromo-, sodium salt, dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | A name often used in chemical abstracting services. |

| Sodium (4-Bromophenyl)sulfinate | 34176-08-4 | C₆H₄BrNaO₂S | Refers to the anhydrous form of the salt.[5] |

It is crucial for researchers to recognize these synonyms to ensure a comprehensive search for information. The CAS number 175278-64-5 is the most reliable identifier for the dihydrate form of this compound.

Below is a visualization of the chemical structure of the 4-bromobenzenesulfinate anion.

Caption: Structure of the 4-bromobenzenesulfinate anion.

Physicochemical Properties and Handling

This compound is a white crystalline solid that is soluble in water.[6] Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety.

Key Properties:

-

Appearance: White crystalline powder or solid.[6]

-

Melting Point: >280°C.[6]

-

Solubility: Soluble in water.[6]

Safety and Handling:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.[1][7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7] It is also noted to be hygroscopic, so storage in a dry environment is important.

Core Applications in Organic Synthesis

The utility of this compound stems from its role as a versatile building block in the construction of carbon-sulfur and carbon-carbon bonds. It is particularly prominent in palladium-catalyzed reactions.

Palladium-Catalyzed Desulfitative Hydroarylation of Alkynes